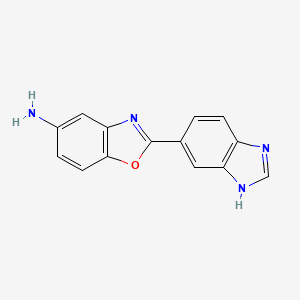

3-氯-1H-吲哚-2-羧酸甲酯

描述

Methyl 3-chloro-1H-indole-2-carboxylate is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and are present in many natural products and pharmaceuticals. The chloro and carboxylate substituents on the indole ring can influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids involves optimizing in vivo potency and binding activity, which can be guided by 3D comparative molecular field analysis (CoMFA) . Another approach is the regioselective dibromination of methyl indole-3-carboxylate, which can lead to the synthesis of dibromoindole derivatives . Additionally, Ullmann-type intramolecular arylamination has been used to synthesize N-substituted methyl 1H-indole-3-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been characterized using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy, and its electronic nature has been explored through UV-visible spectrum analysis . Similarly, the electronic structure and hydrogen bonding of methyl 1H-indol-5-carboxylate have been investigated using density functional theory (DFT) .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For instance, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form pyrimido[5,4-b]indole derivatives . Additionally, carboxylation, ethoxycarbonylation, and carbamoylation reactions of indoles have been mediated by Me2AlCl to yield various indole-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their molecular structure. The reactivity of the molecule, as well as the identification of positive and negative centers, can be investigated using chemical descriptors and molecular electrostatic potential (MEP) analysis . The effects of solvents on the optimized geometry and intermolecular hydrogen bonding of these compounds have also been evaluated . Furthermore, the anti-cancer activity of new methyl indole-3-carboxylate derivatives has been investigated, showing inhibition of the growth of various cancer cell lines .

科学研究应用

医药药物合成

3-氯-1H-吲哚-2-羧酸甲酯是合成各种药理活性化合物的重要中间体。其吲哚核心是药物中常见的结构单元,因为它能够与生物靶点相互作用。 例如,它可以用来创造具有抗病毒、抗炎和抗癌特性的分子 .

抗病毒剂开发

包括3-氯-1H-吲哚-2-羧酸甲酯在内的吲哚衍生物已被探索用于其抗病毒活性。 它们可以被设计为通过靶向病毒生命周期中涉及的特定蛋白质来抑制病毒的复制 .

抗炎应用

吲哚骨架以其抗炎潜力而闻名。 研究人员已经合成了各种吲哚衍生物来筛选它们在减少炎症方面的有效性,炎症是许多慢性疾病的关键因素 .

癌症研究

正在研究吲哚衍生物的抗癌活性。 3-氯-1H-吲哚-2-羧酸甲酯可用于开发针对癌细胞的新型治疗剂,有可能导致比目前化疗药物副作用更少的治疗方法 .

农业化学

在农业中,像3-氯-1H-吲哚-2-羧酸甲酯这样的吲哚衍生物可以用来合成植物生长调节剂。 这些化合物模拟天然植物激素,可以用来控制作物的生长和发育 .

材料科学

吲哚环体系在材料科学中也很重要。 它可以被整合到构成具有特定电子或光学特性的新型材料的有机化合物中,这些材料可用于制造先进的传感器或其他高科技设备 .

安全和危害

The safety information for methyl 3-chloro-1H-indole-2-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

未来方向

Indole derivatives, including methyl 3-chloro-1H-indole-2-carboxylate, have potential for further exploration due to their diverse biological activities . They have been studied for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . Future research may focus on optimizing the synthesis methods and further investigating the biological activities of these compounds.

作用机制

Target of Action

Methyl 3-chloro-1H-indole-2-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological activities . For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

属性

IUPAC Name |

methyl 3-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPAKOBVNUUWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363237 | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220664-32-4 | |

| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)

![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)

![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)